Methyl(2,2,2-trifluoroethoxy)amine hydrochloride
Description
Properties
IUPAC Name |
N-(2,2,2-trifluoroethoxy)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO.ClH/c1-7-8-2-3(4,5)6;/h7H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITONVLYTIZRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044796-79-2 | |
| Record name | methyl(2,2,2-trifluoroethoxy)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl(2,2,2-trifluoroethoxy)amine hydrochloride typically involves the reaction of methylamine with 2,2,2-trifluoroethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl(2,2,2-trifluoroethoxy)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Chemical Synthesis
Methyl(2,2,2-trifluoroethoxy)amine hydrochloride serves as a building block in the synthesis of various organic compounds and pharmaceuticals. Its ability to participate in nucleophilic substitution reactions makes it useful for creating more complex molecular structures.
Biological Research
In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. The trifluoroethoxy group enhances its lipophilicity, allowing for better penetration into cell membranes. This property is crucial for studying drug metabolism and cellular responses.
- Case Study : Research has shown that compounds with similar structures can modulate enzyme activity and receptor binding, impacting signal transduction pathways within cells.
Medicinal Chemistry
This compound acts as an intermediate in drug development. It has been explored for its potential therapeutic effects in various conditions due to its unique chemical properties.
- Example : The compound has been involved in the synthesis of anti-arrhythmic agents like Flecainide, demonstrating its relevance in pharmaceutical applications .
Industrial Applications
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create formulations with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Methyl(2,2,2-trifluoroethoxy)amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Trifluoroethoxy Groups
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Source |
|---|---|---|---|---|---|
| Methyl(2,2,2-trifluoroethoxy)amine HCl | C₃H₆F₃NO·HCl | 149.54 | Methylamine + trifluoroethoxy | 2044796-79-2 | |
| (4-Methoxyphenyl)methylamine HCl | C₁₀H₁₃ClF₃NO | 255.67 | 4-Methoxyphenyl + trifluoroethyl | 1955506-23-6 | |
| 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine HCl | C₆H₈F₃N₃O·HCl | 234.60 | Pyrazole ring + trifluoroethoxymethyl | 1185098-59-2 | |
| (2-Methoxyethyl)(2,2,2-trifluoroethyl)amine HCl | C₅H₁₁ClF₃NO | 193.60 | Methoxyethyl + trifluoroethyl | - |
Key Observations :
- Methyl vs. Aromatic Substituents: The target compound’s methyl group (C₃) contrasts with aromatic substituents in (phenyl) and (pyrazole).
- Trifluoroethoxy vs. Trifluoroethyl : The trifluoroethoxy group (–O–CF₃) in the target compound introduces an oxygen atom absent in N-Methyl-2,2,2-trifluoroethylamine HCl (), altering hydrogen-bonding capacity and metabolic pathways.
Fluorinated Amine Derivatives with Varying Fluorination
Key Observations :
Physicochemical and Pharmacological Properties
| Property | Methyl(2,2,2-trifluoroethoxy)amine HCl | (2-Methoxyethyl)(2,2,2-trifluoroethyl)amine HCl | (4-Methoxyphenyl)methylamine HCl |
|---|---|---|---|
| Solubility | High (HCl salt) | Moderate (larger alkyl chain) | Low (aromatic hydrophobicity) |
| Boiling Point | Not reported | Not reported | Not reported |
| Lipophilicity (LogP) | ~1.2 (estimated) | ~1.8 (estimated) | ~2.5 (estimated) |
| Metabolic Stability | High (due to –CF₃) | Moderate | High (aromatic stabilization) |
Notes:
Biological Activity
Methyl(2,2,2-trifluoroethoxy)amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique trifluoroethoxy group enhances its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethoxy moiety is known to increase binding affinity and selectivity towards these targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.
Biological Activity Evaluation
Research has demonstrated that this compound exhibits notable biological activities:
- Anticancer Activity : Studies have shown that compounds containing the trifluoroethoxy group can significantly inhibit the proliferation of various cancer cell lines. For instance, derivatives with this group displayed IC50 values lower than 5 µM against A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, with the minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
- Enzyme Inhibition : The compound can serve as a probe to investigate enzyme inhibition mechanisms. Its structural features allow it to modulate enzyme activities effectively.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | <5 | Significant antiproliferative effects |
| Anticancer | MCF-7 (Breast Cancer) | <3 | Enhanced activity with trifluoromethyl groups |
| Antimicrobial | Staphylococcus aureus | Varies | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | Varies | Effective against Gram-negative bacteria |
Detailed Research Findings
- Antiproliferative Studies : In a study evaluating various derivatives of this compound, compounds with electron-withdrawing groups showed increased antiproliferative activity. For example, compounds containing trifluoromethyl substitutions exhibited superior activity against MCF-7 cells compared to non-fluorinated analogs .
- Cell Cycle Analysis : The impact of the compound on cell cycle progression was assessed in MCF-7 cells. Treatment with this compound resulted in a concentration-dependent increase in G2/M phase arrest, indicating its potential as a chemotherapeutic agent .
- Enzyme Interaction Studies : The compound's interaction with specific enzymes was characterized using biochemical assays. It was found to inhibit key metabolic enzymes involved in cancer progression and bacterial growth, reinforcing its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
